3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid hcl
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Description
“3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid hcl” is a chemical compound with the molecular formula C13H13NO2.ClH . It is an amino acid derivative.
Molecular Structure Analysis
The molecular structure of “3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid hcl” consists of an amino group (–NH2), a carboxyl group (–COOH), and a naphthalen-1-ylmethyl side chain, all attached to the alpha carbon .Scientific Research Applications
Fluorescence Derivatisation
3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid has been investigated for its potential in fluorescence derivatization. Frade et al. (2007) explored its coupling to amino groups of various amino acids, resulting in derivatives that exhibit strong fluorescence. These derivatives were used to create blue benzo[a]phenoxazinium conjugates, displaying strong fluorescence and good quantum yields, making them suitable for biological assays (Frade, Barros, Moura, & Gonçalves, 2007).
Selective Delivery into Cells
Gardner et al. (2004) synthesized N(1)-arylalkylpolyamines containing 3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid to study their biological activities and interactions with polyamine transporters in various cell lines. Their research indicated a clear limit to the size of N(1)-substituents that can be accommodated by the polyamine transporter, providing insights into the selective delivery of compounds into cells (Gardner et al., 2004).
Materials Science for Blue-Light-Emitting Materials
Liou et al. (2006) developed a new class of aromatic poly(amine−1,3,4-oxadiazole)s containing donor and acceptor moieties derived from naphthylamine, which includes 3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid. These materials exhibit high glass-transition temperatures and solubility in common organic solvents, making them promising for use in blue-light-emitting devices (Liou, Hsiao, Chen, & Yen, 2006).
Chemical Synthesis and Coordination Chemistry
Research by Clares et al. (2004) involved synthesizing and studying the coordination behavior of a novel bibrachial aza crown ether derivative, which includes 3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid. This compound showed interesting protonation and metal coordination properties, with potential applications in fluorescence emission and sensor development (Clares, Aguilar, Aucejo, Lodeiro, Albelda, Pina, Lima, Parola, Pina, Seixas de Melo, Soriano, & Garcı́a-España, 2004).
Synthesis of Naphthalene Derivatives
Gao, Liu, and Wei (2013) utilized a benzannulation strategy mediated by iodosylbenzene and BF3·Et2O to synthesize functionalized 1-amino-2-naphthalenecarboxylic acid derivatives from enamines and alkynes. This process highlights the versatility of naphthalene derivatives in chemical synthesis, showcasing broad substrate scope and good functional group tolerance under mild conditions (Gao, Liu, & Wei, 2013).
properties
IUPAC Name |
2-(aminomethyl)-3-naphthalen-1-ylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2.ClH/c15-9-12(14(16)17)8-11-6-3-5-10-4-1-2-7-13(10)11;/h1-7,12H,8-9,15H2,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHUOWNXULURGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(CN)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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